Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, commonly known as MMP, is an organic compound that has been widely studied in scientific research due to its potential applications in the medical and pharmaceutical fields. MMP is a member of the pyrazole family, which is a group of nitrogen-containing heterocyclic compounds. This compound has been studied for its ability to interact with proteins and other biological molecules, as well as its potential therapeutic benefits.
Scientific Research Applications
MMP has been studied extensively in scientific research due to its potential applications in the medical and pharmaceutical fields. It has been used to study the interactions between proteins and other biological molecules, as well as its potential therapeutic benefits. It has been used to study the effects of drugs on the body, as well as the potential therapeutic effects of certain drugs. Additionally, MMP has been used to study the effects of environmental pollutants on the body, as well as the effects of certain toxins.
Mechanism of Action
MMP is believed to interact with proteins and other biological molecules in a number of ways. It is believed to interact with proteins through hydrogen bonding, as well as through hydrophobic and electrostatic interactions. Additionally, MMP is believed to interact with other biological molecules through covalent bonding. These interactions are believed to be responsible for the therapeutic effects of MMP.
Biochemical and Physiological Effects
MMP has been studied for its potential therapeutic benefits. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, MMP has been found to have potential anti-viral and anti-fungal properties. These effects are believed to be due to the interactions between MMP and proteins and other biological molecules.
Advantages and Limitations for Lab Experiments
MMP has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize, and its interactions with proteins and other biological molecules can be easily studied. Additionally, MMP has been found to be relatively non-toxic, making it an ideal candidate for laboratory experiments. However, there are some limitations to using MMP in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable, making it difficult to store for long periods of time.
Future Directions
There are a number of potential future directions for MMP research. One potential direction is to further study its interactions with proteins and other biological molecules. Additionally, further research could be done to explore the potential therapeutic benefits of MMP, such as its anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, further research could be done to explore the potential applications of MMP in the medical and pharmaceutical fields. Finally, further research could be done to explore the potential environmental applications of MMP, such as its potential use as an environmental pollutant detoxifier.
properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-8-12(13(16)18-3)15(14-9)10-4-6-11(17-2)7-5-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBAEJLTUOEEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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